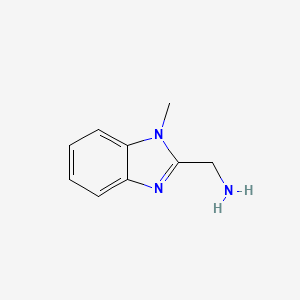

(1-Methyl-1h-benzimidazol-2-yl)methylamine

Overview

Description

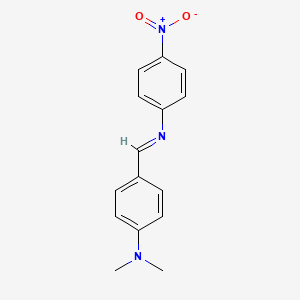

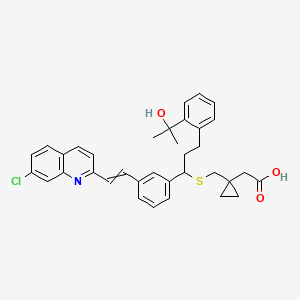

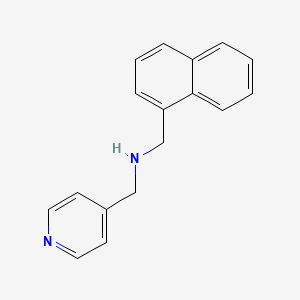

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is an organic compound with the molecular formula C9H11N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein, and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .

Molecular Structure Analysis

The molecular weight of “(1-Methyl-1h-benzimidazol-2-yl)methylamine” is 161.207 . The compound contains a benzimidazole core, which is a bicyclic structure containing nitrogen .Physical And Chemical Properties Analysis

“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is a solid compound . Its molecular weight is 161.2 g/mol , and it has a density of 1.22 .Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .

Molecular Docking Studies

The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes . Theoretical and actual NMR chemical shifts were found to be quite similar . The UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated .

Charge Transfer Studies

The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Non-Bonding Orbitals and Excitation Energies

A thorough examination of Non-Bonding Orbitals, excitation energies, AIM charges, Fukui functions and the Electron Localization Function (ELF) is carried out .

Non-Linear Optical (NLO) Properties

The research is also expanded to compute first-order hyperpolarizability and forecast NLO characteristics .

Antibacterial Activity

Benzimidazole derivatives have been reported to have potent antibacterial agents with MIC range 4–64 μg/ml against several resistant organisms, including methicillin and vancomycin-resistant S. aureus .

Antifungal, Antiviral, Antiulcer Activities

Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities .

Proton-Pump Inhibitors (PPIs)

Benzimidazole derivatives are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

Mechanism of Action

- The primary target of “(1-Methyl-1H-benzimidazol-2-yl)methylamine” is not explicitly mentioned in the available literature. However, benzimidazole derivatives have been studied for various activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

- The interaction of “(1-Methyl-1H-benzimidazol-2-yl)methylamine” with its targets remains unclear. Benzimidazole derivatives often exert their effects by modulating enzymatic activity, interfering with DNA replication, or disrupting cellular processes .

- The molecular and cellular effects of this compound are unknown. However, related benzimidazole derivatives have shown cytotoxicity against cancer cell lines and antifungal activity .

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

(1-methylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQZSGGPNZDNBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methyl-1h-benzimidazol-2-yl)methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

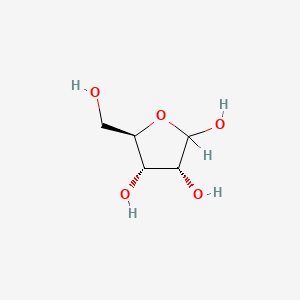

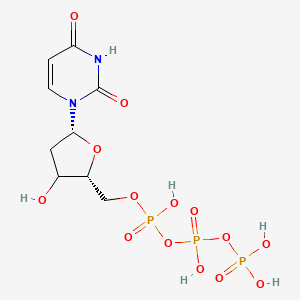

![(3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1630378.png)